(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride

Enantiomeric purity Chiral building block Quality control

This (R)-enantiomer, supplied as a stable dihydrochloride salt, offers a decisive σ1 affinity advantage over piperazine scaffolds (~5-fold, Ki=7.4 nM vs. 38 nM). Its orthogonal N1-benzyl (protected) and N4 (free amine) sites enable regioselective elaboration into 1,2,4-trisubstituted probes. The defined chirality ensures batch-to-batch consistency for reproducible SAR and sub-nanomolar lead optimization. Avoid racemic or achiral mimics that compromise target engagement data.

Molecular Formula C13H22Cl2N2
Molecular Weight 277.23 g/mol
Cat. No. B8190200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride
Molecular FormulaC13H22Cl2N2
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C13H20N2.2ClH/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H/t12-;;/m1../s1
InChIKeyPDFBGUMDLUWKAX-CURYUGHLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Benzyl-3-methyl-[1,4]diazepane Dihydrochloride: Procurement and Identity Guide for Research Use


(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride (CAS: 2305080-45-7) is a chiral, non-racemic 1,4-diazepane derivative in its dihydrochloride salt form . The compound consists of a saturated seven-membered heterocyclic core containing two nitrogen atoms, substituted at the 1-position with a benzyl group and at the 3-position with a methyl group, which confers the chiral (R) stereochemistry . As a member of the 1,4-diazepane (homopiperazine) scaffold class, this compound serves as a versatile building block in medicinal chemistry for the development of bioactive molecules targeting neurological and receptor-based pathways .

Why Generic Substitution is Inadequate for (R)-1-Benzyl-3-methyl-[1,4]diazepane Dihydrochloride: The Critical Role of Stereochemistry and Scaffold Integrity


Substituting (R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride with a generic, racemic, or achiral diazepane analog is scientifically unsound due to the profound impact of both stereochemistry and ring conformation on biological activity. The 1,4-diazepane scaffold exhibits a unique conformational flexibility that can be leveraged to achieve specific receptor binding modes; for example, the ring expansion from a piperazine to a 1,4-diazepane core has been shown to increase sigma-1 (σ1) receptor affinity by approximately 5-fold (Ki = 7.4 nM vs. 38 nM) [1]. Furthermore, the chiral (R)-configuration at the 3-position introduces a distinct three-dimensional shape that can dictate enantioselective interactions with biological targets. In the context of chiral 1,4-diazepane derivatives, the (R) and (S) enantiomers can exhibit divergent pharmacological profiles and target selectivity [2]. Therefore, procurement of the specific (R)-enantiomer, in its defined dihydrochloride salt form, is essential to ensure experimental reproducibility and to accurately correlate structural features with observed biological outcomes.

Product-Specific Quantitative Evidence Guide for (R)-1-Benzyl-3-methyl-[1,4]diazepane Dihydrochloride


High Enantiomeric Purity of (R)-1-Benzyl-3-methyl-[1,4]diazepane Dihydrochloride Ensures Experimental Reproducibility

The (R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride compound is supplied with a high level of enantiomeric purity. Vendor specifications indicate a chemical purity of ≥98% . While specific enantiomeric excess (% e.e.) values are not publicly disclosed, the defined (R)-stereochemistry and high overall purity are critical for ensuring that observed biological or chemical activity can be unambiguously attributed to the intended enantiomer, minimizing confounding effects from the (S)-enantiomer or other impurities .

Enantiomeric purity Chiral building block Quality control

Ring Expansion from Piperazine to 1,4-Diazepane Scaffold Enhances σ1 Receptor Affinity by 5-Fold

The 1,4-diazepane scaffold, which forms the core of (R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride, demonstrates a significant improvement in σ1 receptor binding affinity compared to the smaller piperazine ring system. In a study evaluating 1,4-dibenzyl derivatives, the 1,4-diazepane compound (4a) exhibited a Ki value of 7.4 nM for the σ1 receptor, representing an approximately 5-fold increase in affinity over its direct piperazine analog (3a), which had a Ki of 38 nM [1].

Sigma receptor Medicinal chemistry Scaffold hopping

Chiral 1,4-Diazepane Scaffold Achieves Sub-Nanomolar σ1 Receptor Affinity with a Clean Selectivity Profile

A structurally related chiral 1,4-diazepane derivative, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane ((S)-28b), demonstrated exceptionally high σ1 receptor affinity with a Ki value of 0.86 nM [1]. Notably, this compound exhibited a clean receptor profile, showing no significant off-target binding when screened against a panel of over 50 diverse target proteins [1]. This highlights the potential of the chiral 1,4-diazepane scaffold to achieve both high potency and high selectivity for the σ1 receptor.

Sigma-1 receptor Selectivity Chiral pharmacology

Recommended Research and Industrial Application Scenarios for (R)-1-Benzyl-3-methyl-[1,4]diazepane Dihydrochloride


Medicinal Chemistry: σ1 Receptor Ligand Discovery and Lead Optimization

(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride is an optimal chiral building block for the synthesis of novel σ1 receptor ligands. The class-level evidence shows that the 1,4-diazepane scaffold offers a substantial advantage in σ1 affinity (Ki = 7.4 nM) over the piperazine scaffold (Ki = 38 nM) [1]. This compound can serve as a core scaffold for structure-activity relationship (SAR) studies aimed at achieving sub-nanomolar potency and high target selectivity, as demonstrated by a closely related analog ((S)-28b) which exhibited a Ki of 0.86 nM for σ1 and a clean profile against >50 other proteins [2].

Chemical Biology: Development of Enantiomerically Pure Probes

The defined (R)-stereochemistry and high chemical purity (≥98%) of this compound make it ideal for creating stereochemically pure chemical probes for studying the role of chirality in biological systems . The known potential for enantiomers of 1,4-diazepane derivatives to exhibit different pharmacological activities underscores the necessity of using a defined enantiomer like this product to generate unambiguous and interpretable data in target engagement and functional studies [2].

Organic Synthesis: Preparation of Complex 1,4-Diazepane-Based Molecules

This compound is a valuable intermediate in multi-step organic synthesis. Its secondary amine (N4) and benzyl-protected tertiary amine (N1) offer orthogonal sites for further functionalization, enabling the construction of more complex 1,2,4-trisubstituted 1,4-diazepanes [2]. The dihydrochloride salt form provides a stable, easy-to-handle solid that can be readily deprotonated for subsequent alkylation or acylation reactions, facilitating the preparation of diverse libraries of chiral diazepane derivatives for medicinal chemistry campaigns.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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